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Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743 Get Quote

For researchers, scientists, and professionals in drug development, 4-Bromoveratrole (4-

bromo-1,2-dimethoxybenzene) stands as a pivotal intermediate in the synthesis of a wide array

of complex organic molecules. Its unique structural features, particularly the presence of a

bromine atom and two electron-donating methoxy groups on the benzene ring, render it a

highly versatile building block for constructing carbon-carbon and carbon-heteroatom bonds.

This guide provides a comparative analysis of 4-Bromoveratrole's applications in key

synthetic transformations, supported by experimental data and detailed protocols to aid in

methodological selection and optimization.

4-Bromoveratrole is a colorless to light yellow liquid with a molecular formula of C₈H₉BrO₂ and

a molecular weight of 217.06 g/mol .[1] Its utility in organic synthesis is primarily centered

around the reactivity of the aryl bromide moiety, which readily participates in a variety of

transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the

construction of the molecular scaffolds found in numerous pharmaceuticals and biologically

active compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A
Comparative Overview
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis,

and 4-Bromoveratrole is an excellent substrate for these transformations.[2] The electron-rich

nature of the veratrole ring can influence reaction kinetics and yields, making a comparison

with other substituted aryl halides valuable for synthetic planning.
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron

compound and an organic halide, is a widely used method for the synthesis of biaryl

compounds.[3][4] 4-Bromoveratrole readily participates in this reaction with various

arylboronic acids.

Table 1: Comparison of 4-Bromoveratrole in Suzuki-Miyaura Coupling Reactions
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoveratrole
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To a reaction vessel under an inert atmosphere, 4-Bromoveratrole (1.0 mmol), the arylboronic

acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0

mmol) are added. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then introduced. The reaction

mixture is heated to 80-100 °C and stirred for the specified time, with the progress monitored

by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with

water, and extracted with an organic solvent. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product is then purified by column chromatography.[6]
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen

bonds.[10] 4-Bromoveratrole can be coupled with a variety of primary and secondary amines

to produce N-aryl amines, which are common motifs in pharmaceuticals.
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Table 2: Buchwald-Hartwig Amination of 4-Bromoveratrole with Various Amines
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%),

a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). 4-
Bromoveratrole (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then

added. The tube is sealed and heated to the specified temperature for the indicated time. After
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cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and

concentrated. The residue is then purified by flash chromatography to afford the desired N-

arylated product.[11][12]
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Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted

alkene.[14][15] 4-Bromoveratrole can be effectively coupled with various acrylates and

styrenes.

Table 3: Heck Reaction of 4-Bromoveratrole with Alkenes
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Experimental Protocol: General Procedure for Heck Reaction

A mixture of 4-Bromoveratrole (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g.,

Pd(OAc)₂, 2 mol%), a base (e.g., Et₃N, 2.0 mmol), and a solvent (e.g., DMF, 5 mL) is placed in

a sealed tube. The reaction mixture is heated to the specified temperature for the indicated

time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by column chromatography.[17]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://backoffice.biblio.ugent.be/download/8654443/8756979
https://www.researchgate.net/figure/Heck-reaction-of-4-bromoanisole-and-butyl-acrylate-in-1-butyl-3-methylimidazolium_fig25_347254851
https://www.researchgate.net/figure/Catalytic-reaction-of-1-bromo-4-nitrobenzene-and-styrene-where-PdII-catalyst-Pd-NHCH_fig3_329895405
https://pubmed.ncbi.nlm.nih.gov/6499923/
https://www.researchgate.net/figure/Heck-coupling-reaction-between-bromo-iodoanisoles-and-acrylates_fig24_358083368
https://www.benchchem.com/product/b120743?utm_src=pdf-body
https://www.researchgate.net/figure/Heck-reaction-of-4-bromoanisole-and-butyl-acrylate-in-1-butyl-3-methylimidazolium_fig25_347254851
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Bioactive Molecules
4-Bromoveratrole is a key starting material in the synthesis of numerous biologically active

compounds, particularly isoquinoline alkaloids and other pharmaceutical agents.

Synthesis of Verapamil Analogues
Verapamil is a calcium channel blocker used in the treatment of hypertension.[19][20] The

dimethoxy-substituted aromatic ring of verapamil is often introduced using a veratrole-derived

building block. While the industrial synthesis may vary, laboratory-scale syntheses can utilize 4-
Bromoveratrole to construct key intermediates.[21][22]
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Comparison with Alternative Reagents
While 4-Bromoveratrole is a widely used reagent, other 4-haloveratroles can also be

employed in cross-coupling reactions. The choice of halogen can significantly impact reactivity,

with the general trend being I > Br > Cl. 4-Iodoveratrole is more reactive but also more

expensive and less stable. 4-Chloroveratrole is more economical but often requires more

forcing reaction conditions and specialized catalyst systems to achieve comparable yields to

the bromo-analogue. For many applications, 4-Bromoveratrole offers an optimal balance of

reactivity, stability, and cost-effectiveness.

Conclusion
4-Bromoveratrole is a versatile and valuable building block in organic synthesis, particularly

for the construction of complex molecules with pharmaceutical applications. Its utility in a range

of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig,

and Heck reactions, is well-established. By providing a comparative overview of its

performance and detailed experimental protocols, this guide aims to facilitate the rational

design and efficient execution of synthetic routes employing this important intermediate. The

choice of specific reaction conditions and catalytic systems should be tailored to the specific

substrates and desired outcomes, with the data presented here serving as a foundational

resource for methodological development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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